![molecular formula C11H21N3O3 B14251281 Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]- CAS No. 189177-46-6](/img/structure/B14251281.png)
Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1,4-butanediamine with a suitable acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- include:
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor.
Batimastat: Another matrix metalloproteinase inhibitor with similar structural features.
Saquinavir mesylate: An inhibitor used in the treatment of HIV.
Uniqueness
What sets Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- apart from these similar compounds is its specific molecular configuration, which imparts unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
189177-46-6 |
|---|---|
Molekularformel |
C11H21N3O3 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-[4-(methylamino)-4-oxobutyl]butanediamide |
InChI |
InChI=1S/C11H21N3O3/c1-12-9(15)5-4-8-13-10(16)6-7-11(17)14(2)3/h4-8H2,1-3H3,(H,12,15)(H,13,16) |
InChI-Schlüssel |
WHPPTIMSMVTXNB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCCNC(=O)CCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


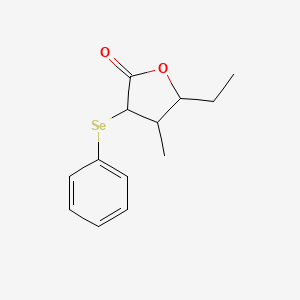
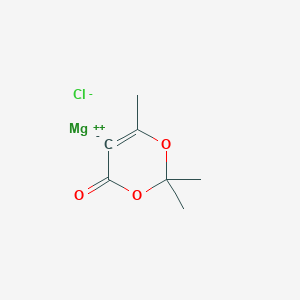
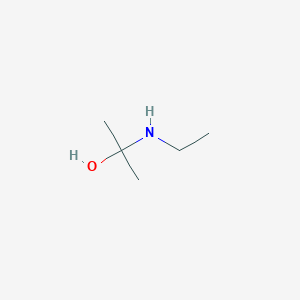
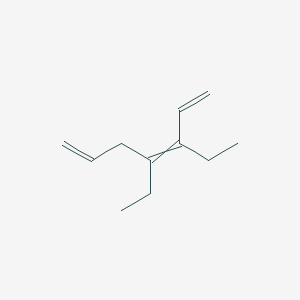
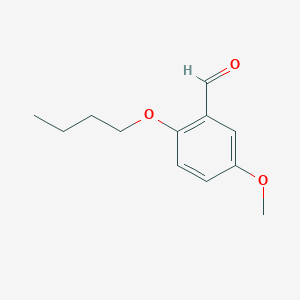
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
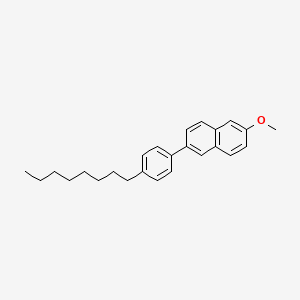
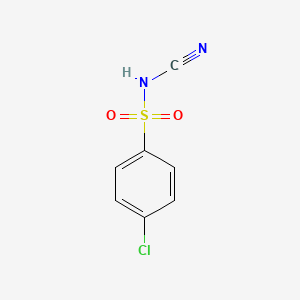
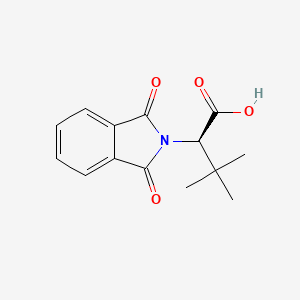
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
